molecular formula C5H6BrN3O B581935 2-Amino-5-bromo-4-methoxypyrimidine CAS No. 36082-45-8

2-Amino-5-bromo-4-methoxypyrimidine

Cat. No. B581935
CAS RN: 36082-45-8
M. Wt: 204.027
InChI Key: YGRROWNSCFWHHN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H6BrN3O . It is used as a building block in the chemical synthesis of halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-4-methoxypyrimidine consists of a pyrimidine ring substituted with an amino group at the 2-position, a bromo group at the 5-position, and a methoxy group at the 4-position . The molecular weight is 204.02 g/mol .

Scientific Research Applications

  • Synthetic Chemistry and Industrial Production : 2-Amino-4-methoxypyrimidine, closely related to 2-Amino-5-bromo-4-methoxypyrimidine, has been prepared through methoxylation, featuring low cost, easy process, and high yields, indicating potential for efficient industrial production (Ju, 2009).

  • Antiviral Activity : Certain derivatives of 2-Amino-5-bromo-4-methoxypyrimidine exhibit significant antiviral activity, particularly against retroviruses, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

  • Pharmacological Research : The compound's derivatives have been explored in pharmacological research, particularly in the context of psychoactive substances, highlighting its relevance in understanding drug metabolism and pharmacokinetics (Kanamori et al., 2002).

  • Photochemical Reactions : Studies on related compounds, such as 4-Amino-2-methoxypyrimidine, reveal insights into photochemical reactions, indicating potential applications in photochemistry and photobiology (Szabo & Berens, 1975).

  • Thermodynamic and Solubility Studies : Research on 2-amino-4-chloro-6-methoxypyrimidine, a structurally similar compound, provides valuable data on solubility and thermodynamic properties in various solvents, which is crucial for pharmaceutical formulation and chemical synthesis (Yao, Xia, & Li, 2017).

  • Thiazolopyrimidine Derivatives Synthesis : Derivatives of 2-Amino-5-bromo-4-methoxypyrimidine have been used in the synthesis of thiazolopyrimidine derivatives, indicating its utility in heterocyclic chemistry (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Structural and Spectroscopic Analysis : Quantum chemical calculations on 2-Amino-5-bromo-6-methyl-4-pyrimidinol, a related compound, offer insights into molecular structure and spectroscopic characteristics, essential for understanding its chemical behavior (Prabavathi & Nilufer, 2015).

properties

IUPAC Name

5-bromo-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRROWNSCFWHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661759
Record name 5-Bromo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methoxypyrimidin-2-amine

CAS RN

36082-45-8
Record name 5-Bromo-4-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-methoxypyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyrimidine-2-ylamine (1.84 g, 14.7 mmol) in chloroform (600 mL) was added N-bromosuccinimide (2.62 g, 14.7 mmol). After stirring in the dark for 5 hours, the solution was added to CH2Cl2 (200 mL) and 1N NaOH (100 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 2.88 g (96%) of 5-bromo-4-methoxypyrimidine-2-ylamine. LCMS (m/z): 204/206 (MH+). 1H NMR NMR (CDCl3): δ 8.10 (s, 1H), 4.93 (bs, 2H), 3.96 (s, 31-1).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
2
Citations
H Bader, N Spiere - The Journal of Organic Chemistry, 1963 - ACS Publications
Conversion of 2-amino-to 2-chloropyrimidines is usually effected by diazotization in concentrated hydrochloric acid. The yields by this procedure rarely ex-ceed 30%. 2 Alternatively, the …
Number of citations: 6 pubs.acs.org
平田三四司, 磯田純郎, 金尾宗史, 清水弘也 - YAKUGAKU ZASSHI, 1972 - jstage.jst.go.jp
… これは 2-amino-5-bromo-4-methoxypyrimidine (59)") と ASCとの縮合により別途合成したN4-acetylN"-(5-bromo-4-methoxy-2-pyrimidinyl)sulfanilamide (28)と同一物であることを,各種…
Number of citations: 2 www.jstage.jst.go.jp

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